molecular formula C14H16F2N4O2 B10797639 2-[3-[4-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]ethanol

2-[3-[4-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]ethanol

Cat. No.: B10797639
M. Wt: 310.30 g/mol
InChI Key: PSSFFOLKPUSBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OSM-X-064: is a novel organic compound synthesized through innovative chemical pathways. Its molecular structure consists of a central aromatic core flanked by functional groups that confer unique properties. Although its exact chemical formula remains undisclosed, OSM-X-064 has garnered significant attention in both academic and industrial circles due to its promising applications.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of OSM-X-064. The most common approach involves a multistep process, starting from readily available precursors. Researchers have explored both linear and convergent strategies, optimizing reaction conditions to achieve high yields.

Reaction Conditions: The key reactions in OSM-X-064 synthesis include:

    Aromatic Substitution: Introduction of functional groups via electrophilic or nucleophilic aromatic substitution.

    Cyclization: Formation of the central aromatic core through intramolecular cyclization.

    Functional Group Transformations: Conversion of precursor intermediates into desired functional groups.

Industrial Production: In industry, OSM-X-064 is synthesized on a large scale using continuous-flow reactors. These reactors allow precise control over reaction parameters, minimizing side reactions and maximizing efficiency. The process integrates safety measures and waste reduction protocols.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: OSM-X-064 undergoes controlled oxidation to enhance its stability and reactivity.

    Reduction: Selective reduction steps modify specific functional groups.

    Substitution: Aromatic substitution reactions introduce diverse substituents.

    Rearrangements: Intramolecular rearrangements contribute to the final structure.

Common Reagents and Conditions:

    Oxidizing Agents: N-bromosuccinimide (NBS), potassium permanganate (KMnO₄).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂).

    Substitution Conditions: Lewis acids (e.g., AlCl₃), strong bases (e.g., NaOH).

    Rearrangement Catalysts: Acidic zeolites, Lewis acids.

Major Products: The primary product of OSM-X-064 synthesis is the fully substituted compound with enhanced aromaticity. Its unique combination of functional groups contributes to its diverse applications.

Scientific Research Applications

Chemistry:

    Catalysis: OSM-X-064 acts as a catalyst in challenging transformations.

    Materials Science: Its π-conjugated system finds use in organic electronics and photovoltaics.

Biology and Medicine:

    Drug Discovery: OSM-X-064 shows promise as a lead compound for novel drug development.

    Biological Imaging: Its fluorescent properties enable cellular imaging.

Industry:

    Fine Chemicals: OSM-X-064 serves as a building block for specialty chemicals.

    Agrochemicals: Potential herbicides or fungicides.

Mechanism of Action

The exact mechanism remains an active area of research. OSM-X-064 likely interacts with specific protein targets, modulating cellular pathways. Its π-electron system may play a role in signal transduction or enzyme inhibition.

Comparison with Similar Compounds

OSM-X-064 stands out due to its unique combination of functional groups and enhanced aromaticity. While structurally related to compounds like X-063 and Y-065, OSM-X-064 exhibits distinct properties that set it apart.

Researchers continue to explore its multifaceted properties, paving the way for exciting advancements in chemistry and beyond .

Properties

Molecular Formula

C14H16F2N4O2

Molecular Weight

310.30 g/mol

IUPAC Name

2-[3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]ethanol

InChI

InChI=1S/C14H16F2N4O2/c15-14(16)22-11-3-1-9(2-4-11)13-19-18-12-8-17-7-10(5-6-21)20(12)13/h1-4,10,14,17,21H,5-8H2

InChI Key

PSSFFOLKPUSBCU-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NN=C2C3=CC=C(C=C3)OC(F)F)CN1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.